HXJ42
Description
HXJ42 is a synthetic small-molecule inhibitor designed to selectively target a methionine-to-aspartate mutant form of ZAP-70 (Tyr315→Asp), a critical kinase in T-cell receptor (TCR) signaling . It functions as an analog of the kinase inhibitor PP1 but exhibits enhanced specificity for the engineered ZAP-70(AS) mutant, enabling precise temporal and quantitative control of TCR signaling in experimental models . This compound has been extensively utilized in thymocyte selection studies to dissect the temporal requirements of Zap-70 catalytic activity during T-cell development, particularly in negative selection processes .
Properties
CAS No. |
1428640-39-4 |
|---|---|
Molecular Formula |
C15H15Cl2N5O |
Molecular Weight |
352.21 |
IUPAC Name |
(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)(2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C15H15Cl2N5O/c1-7(2)22-15-10(14(18)19-6-20-15)12(21-22)13(23)8-4-3-5-9(16)11(8)17/h3-7,13,23H,1-2H3,(H2,18,19,20) |
InChI Key |
IBJQIGCACUEGRG-UHFFFAOYSA-N |
SMILES |
OC(C1=NN(C(C)C)C2=NC=NC(N)=C21)C3=CC=CC(Cl)=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HXJ42; HXJ 42; HXJ-42; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Dose Dependency : this compound’s inhibition of negative selection is concentration-dependent, with 0.3–0.6 µM weakly inhibiting deletion and 1–2 µM causing near-complete blockade . CD69 expression inversely correlates with inhibitor concentration, validating its role as a TCR activation marker .
- Temporal Dynamics : Adding this compound 1 hour post-OVA peptide reduces deletion efficacy by ~50%, whereas addition at 3–9 hours restores negative selection, indicating that brief Zap-70 activity (1–3 hr) is sufficient for commitment to deletion .
- Transcriptional Impact : this compound-treated T cells show reduced upregulation of activation markers (CD25, CD69) and altered expression of 232 genes, including Nur77-GFP+ regulators, linking TCR signal duration to transcriptional reprogramming .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
